
3-Bromo-N,1-dimethyl-1H-pyrazole-4-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the bromination of a pyrazole precursor followed by methylation. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrazole: Lacks the methyl and amine groups, making it less versatile in certain applications.
1-methyl-1H-pyrazole:
4-methyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
1-(3-bromo-1-methylpyrazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10BrN3/c1-8-3-5-4-10(2)9-6(5)7/h4,8H,3H2,1-2H3 |
InChI Key |
SFRISSLJJULBPM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
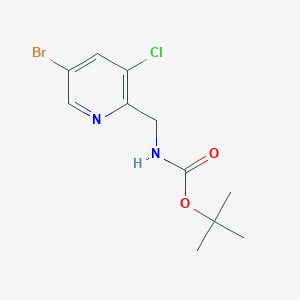
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
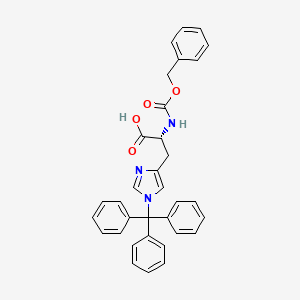
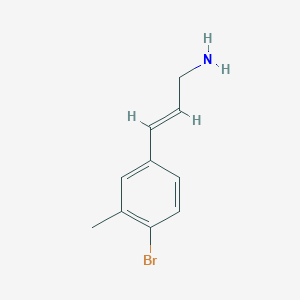

![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
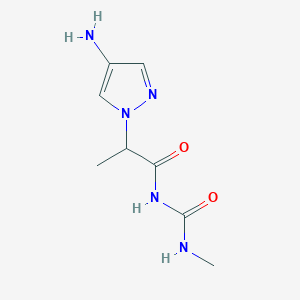
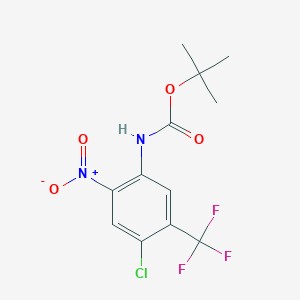



![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
